![molecular formula C11H9ClN2O2 B2419479 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole CAS No. 720-12-7](/img/structure/B2419479.png)
6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole
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Description
Molecular Structure Analysis
The molecular structure of 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole is based on the indole core, with additional functional groups attached. Detailed structural analysis was not found in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole were not found, indole derivatives are known to participate in a variety of chemical reactions .Scientific Research Applications
Antimicrobial, Antiinflammatory, and Antiproliferative Activities
Studies have shown that compounds derived from nitroindole, which include variants like 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole, exhibit significant antimicrobial, antiinflammatory, and antiproliferative activities. These findings are crucial in the development of new pharmaceuticals and treatments for various diseases (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Structural Analysis and Density Functional Theory (DFT) Calculations
Research involving indole derivatives like 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole also includes structural analysis and DFT calculations. These studies provide valuable insights into the molecular structure and properties of these compounds, which are essential for understanding their potential applications in various scientific fields (Geetha et al., 2019).
Synthesis and Evaluation as Photosystem II Inhibitors
Indole derivatives have been synthesized and evaluated for their potential as photosystem II (PSII) inhibitors. This research is significant in the development of new herbicides and plant growth regulators (Souza et al., 2020).
Anti-inflammatory Agents
Some studies have synthesized new derivatives of indole, including structures related to 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole, and evaluated them as anti-inflammatory agents. This research is vital for developing new treatments for inflammatory conditions (Rehman, Saini, & Kumar, 2022).
Corrosion Inhibition in Sea Water
Research on 5-Nitro isatin derivatives, which are structurally related to 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole, has indicated potential applications in corrosion inhibition, particularly for carbon steel in sea water (Ahmed, Kubba, & Al-Majidi, 2018).
properties
IUPAC Name |
6-chloro-3-[(Z)-2-nitroprop-1-enyl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7(14(15)16)4-8-6-13-11-5-9(12)2-3-10(8)11/h2-6,13H,1H3/b7-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOOOKCNXISWJQ-DAXSKMNVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CNC2=C1C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CNC2=C1C=CC(=C2)Cl)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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